2-Imino-2H-chromene-3-carboxamide
Overview
Description
2-Imino-2H-chromene-3-carboxamide is a compound of interest in the pharmaceutical industry . It crystallizes from several solvents as two concomitant polymorphic forms .
Synthesis Analysis
The synthesis of 2-imino-2H-chromene-3-carboxamide involves various methods and reactions towards different reagents . It is considered a versatile compound due to its significance as a building block in synthetic chemistry .Molecular Structure Analysis
The compound forms two polymorphic forms: a monoclinic polymorph and a triclinic polymorph. The monoclinic polymorph is formed due to strong N—H O hydrogen bonds, weak C—H O and C—H N (π) hydrogen bonds, and stacking interactions of ‘head-to-head’ type. The triclinic polymorph is formed due to only strong intermolecular interactions, N—H O hydrogen bonds of two types, and stacking interactions of two types .Chemical Reactions Analysis
2-Imino-2H-chromene-3-carboxamide is known for its reactions towards different reagents . It is considered a versatile compound due to its significance as a building block in synthetic chemistry .Physical And Chemical Properties Analysis
The compound crystallizes from several solvents as two concomitant polymorphic forms . Analysis of pairwise interaction energies showed that the monoclinic structure is columnar while the triclinic one is layered .Scientific Research Applications
Synthesis of Chromene Derivatives : 2-Imino-2H-chromene-3-carboxamides are synthesized using eco-friendly methods, offering high yield and atom economy. This process involves Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).
Production of Amino-Cyano-Chromene Derivatives : A one-pot domino synthesis method has been developed for new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, utilizing 2-Imino-2H-chromene-3-carboxamides (Gyuris et al., 2011).
Anticancer Applications : Novel 2-Imino-2H-Chromene-3(N-aryl)carboxamides have shown potential as cytotoxic agents against various human cancer cell lines, revealing that some compounds demonstrate potent activity comparable to standard drugs (Gill, Kumari, & Bariwal, 2016).
Antimicrobial Activity : Some N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides exhibit antimicrobial properties, underscoring their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
Synthesis of Sulfido-Dihydro-Chromeno Diazaphosphinines : A simple procedure for synthesizing novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diazaphosphinines from 2-imino-2H-chromene-3-carboxamide has been developed (Hassanin et al., 2018).
Synthesis of Diverse Chromene Derivatives : Various methods and reactions involving 2-Imino-2H-Chromene-3-Carbo(Thio)Amides for synthesizing chromene derivatives have been reviewed, highlighting their role as building blocks in synthetic chemistry (Ali et al., 2020).
Future Directions
properties
IUPAC Name |
2-iminochromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXOPKWRCEMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344697 | |
Record name | 2-Imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imino-2H-chromene-3-carboxamide | |
CAS RN |
52218-17-4 | |
Record name | 2-Imino-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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